molecular formula C16H19N3O B3734869 4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No.: B3734869
M. Wt: 269.34 g/mol
InChI Key: WRGXNONHQSRFRA-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(2-methylpropyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with a suitable diketone under acidic conditions to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]quinoline
  • 4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridine

Uniqueness

4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10(2)7-11-3-5-12(6-4-11)13-8-15(20)18-16-14(13)9-17-19-16/h3-6,9-10,13H,7-8H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGXNONHQSRFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
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4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
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4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
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4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
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4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

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